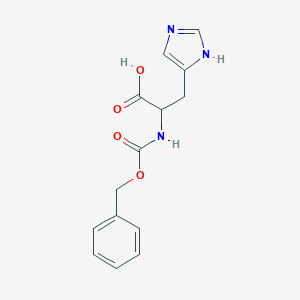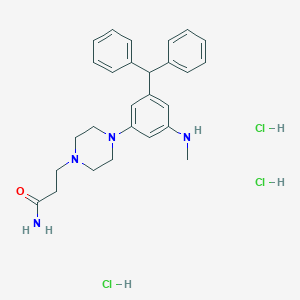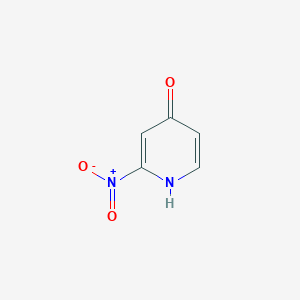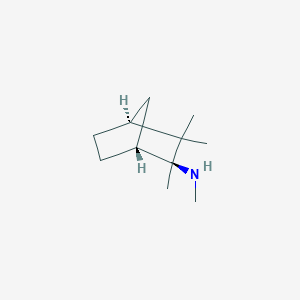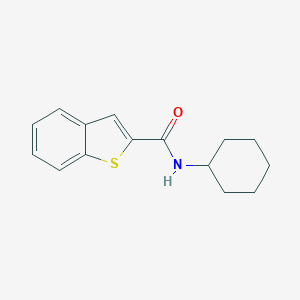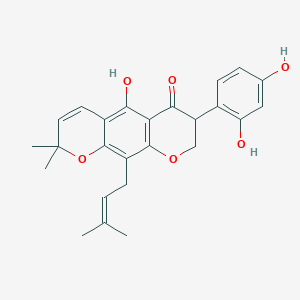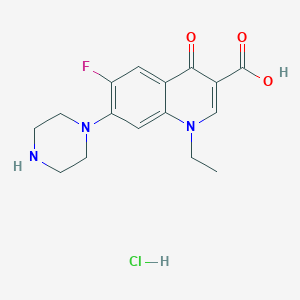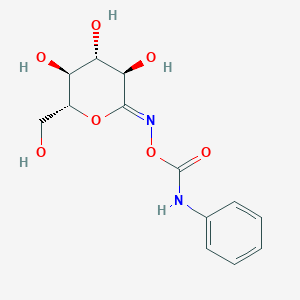
Gluconophylurethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of phthalic anhydride and is synthesized by reacting phthalic anhydride with gluconolactone. Gluconophylurethane has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of gluconophylurethane is not well understood. However, it is believed that it acts as a cross-linking agent by reacting with the hydroxyl groups of polyols to form a network of interconnected polymer chains. This cross-linking process results in the formation of a rigid and stable polymer network.
生化和生理效应
Gluconophylurethane has been studied for its biochemical and physiological effects. It has been found to be non-toxic and biocompatible, making it suitable for use in biomedical applications. Gluconophylurethane has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Gluconophylurethane has several advantages for use in laboratory experiments. It is a stable and non-volatile compound that can be easily synthesized on a large scale. Gluconophylurethane is also soluble in organic solvents, making it easy to handle and use in laboratory experiments. However, gluconophylurethane has some limitations, such as its limited solubility in water and its tendency to form gels at high concentrations.
未来方向
There are several future directions for research on gluconophylurethane. One potential area of research is the development of new applications for gluconophylurethane in biomedical and pharmaceutical fields. Another area of research is the optimization of the synthesis method to improve the yield and purity of gluconophylurethane. In addition, further studies are needed to understand the mechanism of action of gluconophylurethane and its potential applications in tissue engineering and drug delivery systems.
Conclusion
In conclusion, gluconophylurethane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting phthalic anhydride with gluconolactone and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations in laboratory experiments. Gluconophylurethane has several potential applications in biomedical and pharmaceutical fields and is a promising compound for further research.
合成方法
Gluconophylurethane is synthesized by reacting phthalic anhydride with gluconolactone. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of gluconophylurethane is a simple and cost-effective process that can be carried out on a large scale.
科学研究应用
Gluconophylurethane has been extensively studied for its potential applications in various scientific fields. It has been used as a cross-linking agent in the synthesis of polyurethane foams, coatings, and adhesives. Gluconophylurethane has also been studied for its anti-corrosive properties and has been used as a coating material for metal surfaces. In addition, gluconophylurethane has been studied for its potential applications in drug delivery systems and tissue engineering.
属性
IUPAC Name |
[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOBIZYEXDBSE-ABMBDTQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluconophylurethane | |
CAS RN |
102579-56-6 |
Source


|
| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

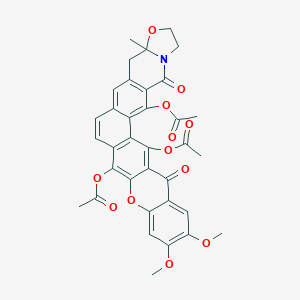
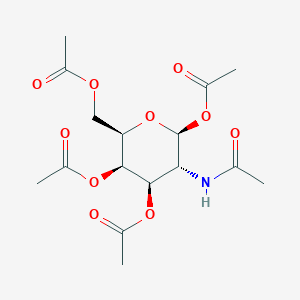
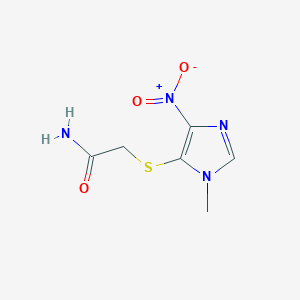

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
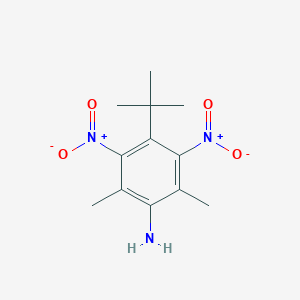
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
